1-(2,4-dichloro-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
1-(2,4-dichloro-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole ring substituted with a sulfonyl group and two chlorine atoms. Its molecular formula is C14H11Cl2N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichloro-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-methylbenzenesulfonyl chloride, which is then reacted with 5-methyl-1H-1,2,3-benzotriazole under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichloro-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,4-dichloro-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various cancers.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce cell cycle arrest, depolarize mitochondrial membranes, and activate caspases, leading to apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylbenzenesulfonamide: This compound shares a similar sulfonyl group and chlorine substitution pattern but lacks the benzotriazole ring.
2,4-Dichloro-5-methylbenzenesulfonyl chloride: This is a precursor in the synthesis of the target compound and has similar chemical properties.
Uniqueness
1-(2,4-dichloro-5-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is unique due to its combination of a benzotriazole ring with a sulfonyl group and chlorine atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-5-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-3-4-13-12(5-8)17-18-19(13)22(20,21)14-6-9(2)10(15)7-11(14)16/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEVMHAFENUVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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